molecular formula C17H14N2OS B2774325 N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide CAS No. 439128-76-4

N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide

Cat. No. B2774325
CAS RN: 439128-76-4
M. Wt: 294.37
InChI Key: IUHWDCJPNCSHAP-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” is a compound that has been mentioned in the context of benzothiazole based anti-tubercular compounds . It is a derivative of benzothiazole, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various analyses such as C, H and N analysis .

Scientific Research Applications

Antimicrobial Applications

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related structurally to N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide, have been synthesized and screened for antimicrobial activity. These compounds exhibited pronounced antibacterial activity, particularly against Gram-positive strains, with some molecules surpassing reference drugs in potency. This indicates their potential as novel antimicrobial agents (Bikobo et al., 2017).

Anticancer Properties

Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, compounds structurally similar to this compound, has demonstrated moderate to excellent anticancer activity against various cancer cell lines. This highlights their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process has been successfully executed. This methodological advancement allows for the efficient production of this compound derivatives, contributing significantly to the field of organic synthesis and chemical biology (Wang et al., 2008).

Fluorescent Properties

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, structurally related to this compound, exhibit excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. This underscores their utility in the development of new fluorescent materials for various applications (Zhang et al., 2017).

Antifungal and Antibacterial Activities

Some novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have shown low to moderate antifungal activity. Their structure-activity relationship paves the way for the design of new antifungal and antibacterial agents, expanding the potential applications of this compound derivatives (Saeed et al., 2008).

Future Directions

The future directions for the research on “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” could involve further exploration of its anti-tubercular activity, optimization of its synthesis process, and investigation of its mechanism of action .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide are still under investigation. It has been found that benzothiazole derivatives, such as this compound, have shown promising results against M. tuberculosis . The exact enzymes, proteins, and other biomolecules it interacts with are still being studied.

Cellular Effects

It has been observed that benzothiazole derivatives can inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α . These factors are known for their roles in immune regulation, inflammation, and cell proliferation .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWDCJPNCSHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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